Propyl 3-bromopropanoate Propyl 3-bromopropanoate
Brand Name: Vulcanchem
CAS No.: 4890-42-0
VCID: VC7976545
InChI: InChI=1S/C6H11BrO2/c1-2-5-9-6(8)3-4-7/h2-5H2,1H3
SMILES: CCCOC(=O)CCBr
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol

Propyl 3-bromopropanoate

CAS No.: 4890-42-0

Cat. No.: VC7976545

Molecular Formula: C6H11BrO2

Molecular Weight: 195.05 g/mol

* For research use only. Not for human or veterinary use.

Propyl 3-bromopropanoate - 4890-42-0

Specification

CAS No. 4890-42-0
Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
IUPAC Name propyl 3-bromopropanoate
Standard InChI InChI=1S/C6H11BrO2/c1-2-5-9-6(8)3-4-7/h2-5H2,1H3
Standard InChI Key DXFHVUUGWSXHQY-UHFFFAOYSA-N
SMILES CCCOC(=O)CCBr
Canonical SMILES CCCOC(=O)CCBr

Introduction

Chemical Identity and Structural Characteristics

Propyl 3-bromopropanoate is systematically named propyl 3-bromopropanoate under IUPAC nomenclature, reflecting its esterification of 3-bromopropanoic acid with propanol. Its molecular structure consists of a three-carbon alkyl chain (propyl group) bonded via an oxygen atom to the carbonyl carbon of 3-bromopropanoic acid. The bromine atom occupies the β-position relative to the carbonyl group, a configuration that significantly influences its reactivity in nucleophilic substitution and elimination reactions .

Physicochemical Properties

Propyl 3-bromopropanoate’s utility in synthetic chemistry is underpinned by its distinct physical and thermal properties, which facilitate its handling and integration into reaction systems.

Thermal and Thermodynamic Properties

Data derived from the Joback and Crippen estimation methods reveal the following key parameters :

PropertyValueUnitMethod
Boiling Point (T<sub>b</sub>)479.13 KKelvinJoback
Critical Temperature (T<sub>c</sub>)673.53 KKelvinJoback
Enthalpy of Vaporization (ΔH<sub>vap</sub>)44.54 kJ/molkJ/molJoback
Gibbs Free Energy of Formation (ΔG<sub>f</sub>)-219.96 kJ/molkJ/molJoback
Octanol-Water Partition Coefficient (logP)1.725UnitlessCrippen

The compound’s relatively high boiling point (206°C) and moderate logP value suggest compatibility with organic solvents, favoring its use in non-aqueous reaction media. Dynamic viscosity measurements indicate Newtonian behavior, decreasing from 0.00264 Pa·s at 289.34 K to 0.000326 Pa·s at 479.13 K , which aligns with typical ester fluidity trends under thermal stress.

Solubility and Reactivity

Propyl 3-bromopropanoate exhibits limited water solubility (log<sub>10</sub> water solubility = -1.63 mol/L) , a trait attributable to its hydrophobic propyl chain and bromine substituent. This low solubility necessitates the use of polar aprotic solvents (e.g., dimethylformamide, acetonitrile) in reactions requiring homogeneous conditions. The bromine atom’s electronegativity renders the adjacent carbon susceptible to nucleophilic attack, enabling transformations such as:
R-Br+NuR-Nu+Br\text{R-Br} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Br}^-
where Nu⁻ represents nucleophiles like iodide, azide, or thiolate ions .

Synthesis Methodologies

The synthesis of propyl 3-bromopropanoate has evolved to address safety and efficiency concerns associated with traditional hydrogen bromide (HBr) gas methods.

In Situ HBr Generation (Patent CN111253255A)

A groundbreaking method involves the reaction of acetyl bromide with propanol in an alcoholic solvent, producing HBr in situ :
CH3COBr+CH3CH2CH2OHCH3COOCH2CH2CH3+HBr\text{CH}_3\text{COBr} + \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{CH}_3 + \text{HBr}
The generated HBr subsequently undergoes 1,4-addition with propyl acrylate:
CH2=CHCOOCH2CH2CH3+HBrCH2BrCH2COOCH2CH2CH3\text{CH}_2=\text{CHCOOCH}_2\text{CH}_2\text{CH}_3 + \text{HBr} \rightarrow \text{CH}_2\text{BrCH}_2\text{COOCH}_2\text{CH}_2\text{CH}_3
Advantages:

  • Avoids direct handling of corrosive HBr gas.

  • Utilizes commercially available acetyl bromide (b.p. 75–77°C), simplifying storage and transportation .

  • Achieves yields >85% with minimal byproducts (e.g., acetic acid esters) .

Traditional Hydrobromic Acid Methods

Industrial Applications

Propyl 3-bromopropanoate’s primary applications leverage its bromine atom’s lability and ester functionality:

Pharmaceutical Intermediates

The compound serves as a precursor to β-substituted propanoic acid derivatives, which are scaffolds for nonsteroidal anti-inflammatory drugs (NSAIDs) and lipid-lowering agents. For example, nucleophilic displacement of bromine with thiols yields mercaptoesters investigated for their antioxidant properties .

Polymer Chemistry

As a radical initiator in polymerization reactions, propyl 3-bromopropanoate facilitates controlled radical polymerization (CRP) of vinyl monomers. Its thermal decomposition generates bromine radicals that initiate chain growth while minimizing side reactions.

Agrochemical Synthesis

Quaternary ammonium salts derived from propyl 3-bromopropanoate exhibit herbicidal and fungicidal activity. The compound’s alkylating capability enables the synthesis of cationic surfactants used in pesticide formulations .

Future Research Directions

  • Green Synthesis: Developing catalytic systems to minimize solvent use and improve atom economy in HBr generation .

  • Biological Applications: Exploring bromoesters as prodrugs for targeted drug delivery, leveraging esterase-mediated hydrolysis.

  • Advanced Materials: Investigating its role in synthesizing brominated flame retardants with reduced environmental persistence.

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